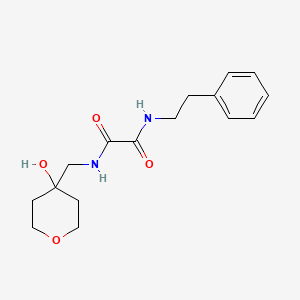
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide”, also known as HPPH or 2-(1’-hexyloxyethyl)-2-devinyl pyropheophorbide-a, is a promising photosensitizer used in photodynamic therapy (PDT) for the treatment of various types of cancers. It contains a tetrahydropyran ring, which is a structural motif present in many natural products .
Molecular Structure Analysis
The molecular weight of the compound is 306.362. The structure includes a tetrahydropyran ring, which consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis
Tetrahydropyranyl ethers, derivatives of tetrahydropyran, are commonly used in organic synthesis . They are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.362. The tetrahydropyran ring in the structure is a colourless volatile liquid .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Structurally related compounds, such as pyrazole derivatives, have been synthesized and characterized through techniques like X-ray crystallography, FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These studies focus on understanding the molecular structure and properties, which are crucial for determining potential scientific and pharmaceutical applications. For instance, the synthesis and characterization of pyrazole derivatives have been explored for identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Biological Activities
The biological activities of related compounds have been a significant area of research. Various studies have investigated the antimicrobial, antitumor, and antioxidant properties of these compounds. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, highlighting the potential for these compounds in pharmaceutical applications (Chkirate et al., 2019). Additionally, microwave-assisted synthesis of pyrazolopyridines has been reported to exhibit antioxidant, antitumor, and antimicrobial activities, further demonstrating the therapeutic potential of structurally similar compounds (El‐Borai et al., 2013).
Mecanismo De Acción
As a photosensitizer in photodynamic therapy, the compound likely works by absorbing light and transferring that energy to other molecules, creating reactive oxygen species that can damage cancer cells.
Propiedades
IUPAC Name |
N'-[(4-hydroxyoxan-4-yl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14(17-9-6-13-4-2-1-3-5-13)15(20)18-12-16(21)7-10-22-11-8-16/h1-5,21H,6-12H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMCMGKSWCBCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2887307.png)
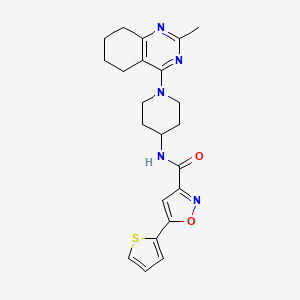


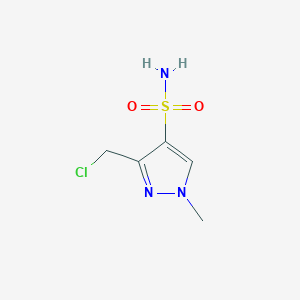
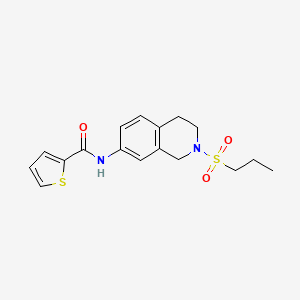
![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2887317.png)

![3-Methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2887319.png)
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2887322.png)
![3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2887324.png)
![N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887326.png)
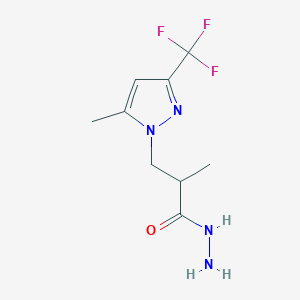
![2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2887330.png)